Palmitoleic acid arachidyl ester

Description

Classification and Biochemical Significance of Wax Esters

Wax esters are a class of neutral lipids that are chemically characterized as esters of long-chain fatty acids and long-chain fatty alcohols. creative-proteomics.comlipotype.com This simple yet elegant structure gives rise to a vast diversity of wax esters in nature, with varying chain lengths and degrees of unsaturation in both the fatty acid and fatty alcohol components. lipotype.comoup.com This structural variability allows for a wide range of physical properties and biological functions.

Biochemically, wax esters are significant for their protective and energy storage roles across the biological spectrum. creative-proteomics.comlipotype.com In the plant kingdom, they are major components of the epicuticular wax layer on leaves, fruits, and stems, forming a hydrophobic barrier that minimizes water loss and protects against environmental stressors. creative-proteomics.com Similarly, in insects and animals, wax esters are found in surface coatings, providing waterproofing and defense. creative-proteomics.comlipotype.com For instance, beeswax is largely composed of wax esters, which bees use to construct their honeycombs. libretexts.org In marine organisms, wax esters can serve as a primary form of energy storage and contribute to buoyancy. lipotype.com

The composition of wax esters can be highly specific to the organism and even its geographical location. libretexts.org They are synthesized by a variety of organisms, including plants, animals, and even some bacteria where they function as storage compounds. lipotype.comlibretexts.org

Structural Elucidation and Nomenclature of Arachidyl Palmitoleate (B1233929) within Lipid Biochemistry

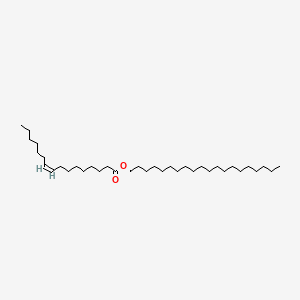

Arachidyl palmitoleate is a specific wax ester formed from the esterification of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and palmitoleic acid (a 16-carbon monounsaturated fatty acid). oup.com Its systematic name is icosyl (9Z)-9-hexadecenoate. uni.lumedchemexpress.com

The nomenclature of wax esters in lipid biochemistry specifies the chain lengths and the number of double bonds in both the alcohol and acid moieties. For arachidyl palmitoleate, this is denoted as C20:0-16:1, indicating a 20-carbon saturated alcohol and a 16-carbon monounsaturated fatty acid. oup.com

The chemical and physical properties of arachidyl palmitoleate are detailed in the table below:

| Property | Value |

| Molecular Formula | C36H70O2 |

| Molecular Weight | 534.94 g/mol |

| CAS Number | 22522-34-5 |

| Boiling Point (Predicted) | 589.1±29.0 °C |

| Density (Predicted) | 0.862±0.06 g/cm3 |

| Storage Temperature | −20°C |

| Data sourced from multiple references. chemicalbook.incymitquimica.comalfa-chemistry.com |

Recent research has also identified arachidyl palmitoleate as one of several lipid metabolites in serum. researchgate.netnih.gov

Properties

CAS No. |

22522-34-5 |

|---|---|

Molecular Formula |

C36H70O2 |

Molecular Weight |

534.9 g/mol |

IUPAC Name |

icosyl (E)-hexadec-9-enoate |

InChI |

InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h14,16H,3-13,15,17-35H2,1-2H3/b16-14+ |

InChI Key |

FIETWBRPSYJUOM-JQIJEIRASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |

Pictograms |

Irritant |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Arachidyl Palmitoleate and Its Components

Enzymatic Precursors and Pathways of Palmitoleic Acid Synthesis

Palmitoleic acid ((9Z)-hexadec-9-enoic acid) is an omega-7 monounsaturated fatty acid that serves as the acyl component of arachidyl palmitoleate (B1233929). wikipedia.org Its synthesis originates from the saturated fatty acid, palmitic acid. wikipedia.orgresearchgate.net The introduction of a double bond into the palmitic acid chain is a critical step catalyzed by a specific desaturase enzyme.

The primary enzyme responsible for synthesizing palmitoleic acid is Stearoyl-CoA Desaturase-1 (SCD-1). researchgate.netnih.govresearchgate.net SCD-1 is an integral protein of the endoplasmic reticulum membrane that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs). researchgate.netnih.govgsartor.org It introduces a single cis double bond between carbons 9 and 10 of a saturated fatty acyl-CoA. nih.gov While its main substrates are palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), it converts them into palmitoleoyl-CoA (C16:1) and oleoyl-CoA (C18:1), respectively. researchgate.netnih.gov The reaction requires NAD(P)H, cytochrome b5, and cytochrome b5 reductase, which facilitate the flow of electrons to the enzyme. nih.govgsartor.org

The regulation of SCD-1 is complex and influenced by various dietary and hormonal signals. researchgate.netnih.gov Its expression is notably induced by carbohydrates and insulin (B600854) and suppressed by polyunsaturated fatty acids and leptin. researchgate.net This regulation makes SCD-1 a central control point in lipid metabolism. nih.gov

The control of desaturase enzyme levels and activity occurs at multiple levels to ensure cellular lipid homeostasis. numberanalytics.com

Transcriptional Control: The expression of the SCD-1 gene is tightly regulated by transcription factors. Key regulators include Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Liver X Receptor (LXR), which upregulate SCD-1 expression, particularly during cycles of fasting and refeeding. nih.govtaylorandfrancis.com In some organisms, like Bacillus subtilis, the transcription of desaturase genes is strongly induced by a decrease in temperature, a mechanism to adjust membrane fluidity. asm.orgnih.govresearchgate.net In plants, light can also play a role in the transcriptional regulation of desaturase genes. frontiersin.org

Post-Translational Control: Beyond transcription, desaturase activity is managed through post-translational mechanisms. These can include modifications to the enzyme itself, such as phosphorylation, which may down-regulate enzyme activity. usda.gov Another significant control mechanism is the regulation of protein stability and turnover. nih.gov For some plant desaturases, protein abundance increases at cooler temperatures without a corresponding increase in mRNA levels, indicating that the protein is more stable or degraded more slowly in the cold. nih.govusda.govoup.com This temperature-sensitive regulation is mediated by the endoplasmic reticulum-associated degradation (ERAD) pathway, which targets the proteins for degradation by the proteasome. nih.gov

Stearoyl-CoA Desaturase-1 (SCD-1) Activity and Regulation

Mechanisms of Ester Bond Formation in Wax Ester Biosynthesis

The final step in the synthesis of arachidyl palmitoleate is the formation of an ester bond between arachidyl alcohol and palmitoleoyl-CoA. This reaction is catalyzed by a class of enzymes known as wax synthases (WS) or the bifunctional wax synthase/acyl-CoA:diacylglycerol acyltransferase (WSD) family. nih.govnih.govnih.gov These acyltransferases catalyze the transfer of an acyl group from an acyl-CoA thioester to the hydroxyl group of a fatty alcohol. nih.govnih.gov

The enzymes exhibit a range of substrate specificities. For instance, studies on wax synthases from Marinobacter hydrocarbonoclasticus showed they could utilize a wide variety of fatty alcohols and activated fatty acids to form wax esters. asm.org The first wax synthase gene was cloned from the jojoba plant (Simmondsia chinensis), and its product was found to have broad substrate specificity. nih.gov This final condensation step is crucial as it creates the stable wax ester molecule. nih.gov

Heterologous Biosynthesis and Engineering in Microbial Systems

The biosynthetic pathways for wax esters can be reconstructed in microbial hosts, turning them into cellular factories for producing valuable oleochemicals. aiche.org The oleaginous yeasts Saccharomyces cerevisiae and Yarrowia lipolytica are particularly attractive platforms for this purpose due to their safety profile and the availability of advanced metabolic engineering tools. researchgate.netresearchgate.net

Engineering yeasts for wax ester production involves the heterologous expression of the key enzymes, namely a fatty acyl-CoA reductase (FAR) and a wax synthase (WS). nih.gov S. cerevisiae does not naturally produce long-chain fatty alcohols, so introducing a FAR is essential to create the alcohol substrate. d-nb.info Researchers have successfully expressed various WS genes from bacteria, mammals, and plants in S. cerevisiae to produce wax esters. d-nb.info

In Yarrowia lipolytica, an oleaginous yeast that can naturally accumulate large amounts of lipids, engineers have co-expressed fatty acid elongases to produce very-long-chain fatty acids (VLCFAs), along with FARs and WS enzymes. researchgate.netnih.govacs.org This strategy has led to the production of very-long-chain wax esters with chain lengths up to C44. researchgate.netnih.gov By optimizing the metabolic pathways and scaling up fermentation, production titers have reached up to 2.0 g/L in bioreactors. researchgate.netacs.org

To boost the production of specific wax esters like arachidyl palmitoleate, a key strategy is the overexpression of the requisite enzymes. nih.gov Overexpressing a suitable FAR is critical for supplying the fatty alcohol precursor. nih.govacs.org Studies have shown that overexpressing different FARs, such as Acr1 from Acinetobacter baylyi, can significantly increase the production of fatty aldehydes and, subsequently, wax esters. nih.gov

Simultaneously, overexpressing a wax synthase (acyltransferase) with appropriate substrate specificity is necessary to efficiently catalyze the final esterification step. nih.govd-nb.info For example, to produce jojoba-like wax esters, which are similar in composition to arachidyl palmitoleate, researchers have co-expressed a FAR from Marinobacter aquaeolei and a WS from Simmondsia chinensis in S. cerevisiae. merckmillipore.com By further engineering the yeast to enhance the synthesis of very-long-chain monounsaturated fatty acids, strains capable of producing di-unsaturated wax esters up to C46:2 have been created. merckmillipore.com The choice of which FAR and WS to express is crucial, as their individual specificities for acyl-chain length and saturation level will determine the final composition of the produced wax esters. d-nb.info

Interactive Data Tables

Table 1: Key Enzymes in Arachidyl Palmitoleate Biosynthesis

| Enzyme | Abbreviation | Function | Precursor(s) | Product(s) |

| Stearoyl-CoA Desaturase-1 | SCD-1 | Introduces a C9-C10 double bond | Palmitoyl-CoA | Palmitoleoyl-CoA |

| Fatty Acyl-CoA Reductase | FAR | Reduces fatty acyl-CoA to fatty alcohol | Arachidoyl-CoA | Arachidyl Alcohol |

| Wax Synthase | WS | Forms ester bond between fatty alcohol and fatty acyl-CoA | Arachidyl Alcohol, Palmitoleoyl-CoA | Arachidyl Palmitoleate |

Table 2: Examples of Heterologous Wax Ester Production in Yeast

| Host Organism | Engineered Genes | Key Findings | Reference |

| Saccharomyces cerevisiae | WS from Acinetobacter baylyi, Marinobacter hydrocarbonoclasticus, etc. | Successful expression of five different WSs; demonstrated production of fatty acid ethyl esters (biodiesel). | d-nb.info |

| Saccharomyces cerevisiae | FAR from Marinobacter aquaeolei (Maqu_2220), WS from Simmondsia chinensis (SciWS), Elongase Elo2p | Enabled synthesis of jojoba-like wax esters up to C42 with a yield of 12.24 mg/g CDW. | nih.gov |

| Yarrowia lipolytica | Heterologous FARs and WS | Production of very-long-chain wax esters (C32 to C44); yields reached 2.0 g/L in bioreactors. | researchgate.netnih.gov |

| Saccharomyces cerevisiae | FAE from Crambe abyssinica (CaKCS), FAD (Ole1p), FAR from M. aquaeolei (MaFAldhR), WS from S. chinensis (SciWS) | Production of high amounts of monounsaturated fatty alcohols and di-unsaturated wax esters (up to C46:2). | merckmillipore.com |

Chemical Reactivity and Synthetic Methodologies

Oxidative Transformations of the Unsaturated Moiety

The carbon-carbon double bond in the palmitoleate (B1233929) portion of the molecule is susceptible to various oxidative reactions. These transformations can either modify the double bond, such as in epoxidation, or cleave it entirely.

Epoxidation: The double bond can be converted into an epoxide ring through reaction with peroxy acids (e.g., m-CPBA) or other epoxidizing agents like hydrogen peroxide in the presence of a catalyst. rsc.orgcsic.es This reaction transforms arachidyl palmitoleate into arachidyl (9,10)-epoxyhexadecanoate. Epoxidized fatty esters are valuable intermediates used as plasticizers and stabilizers. csic.es

Oxidative Cleavage: This more drastic oxidation breaks the carbon-carbon double bond, yielding shorter-chain molecules. rsc.orgrsc.org Ozonolysis is a classic method for this transformation; when followed by an oxidative workup, it cleaves the double bond to produce two carboxylic acids. csic.esrsc.org In the case of arachidyl palmitoleate, this would yield nonanal (B32974) (an aldehyde, which can be further oxidized to nonanoic acid) and the ester of a 9-carbon dicarboxylic acid (azelaic acid). Catalytic methods using oxidants like oxygen or hydrogen peroxide with transition metal catalysts (e.g., Tungsten, Ruthenium) are seen as greener alternatives to ozonolysis. rsc.orgrsc.orgunibo.it

| Reaction Type | Typical Reagents | Product from Arachidyl Palmitoleate | Primary Use of Product |

|---|---|---|---|

| Epoxidation | Peroxyacids (m-CPBA), H₂O₂/Catalyst | Arachidyl (9,10)-epoxyhexadecanoate | Chemical Intermediate, Plasticizer csic.es |

| Oxidative Cleavage (Ozonolysis) | 1. O₃ 2. Oxidative workup (e.g., H₂O₂) | Nonanoic acid and the mono-arachidyl ester of Azelaic acid | Monomers for polymers (e.g., polyamides) rsc.org |

Reductive Pathways Affecting Carbon-Carbon Double Bonds

The primary reductive pathway for arachidyl palmitoleate involves the saturation of its carbon-carbon double bond through catalytic hydrogenation. This process converts the unsaturated wax ester into its saturated counterpart.

Catalytic Hydrogenation: This reaction involves treating the ester with hydrogen gas (H₂) in the presence of a metal catalyst. rsc.org This process converts the palmitoleate moiety into a palmitate moiety, thus transforming arachidyl palmitoleate into arachidyl palmitate. The reaction eliminates the cis-double bond, which significantly increases the melting point of the resulting saturated wax ester. nih.govwikipedia.org While heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are common, selective homogeneous catalysts have also been developed. rsc.orgscielo.org.coconicet.gov.ar This process is fundamental in industries like food manufacturing to convert liquid oils into semi-solid fats. rsc.org

| Reaction Type | Typical Reagents & Conditions | Product | Key Outcome |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ catalyst, moderate temperature and pressure | Arachidyl palmitate | Saturation of the fatty acid chain, increased melting point nih.gov |

Hydrolytic Degradation and Transesterification Reactions

The ester linkage in arachidyl palmitoleate is a key site for nucleophilic substitution reactions, including hydrolysis and transesterification.

Hydrolysis: The ester bond can be cleaved by hydrolysis to yield its constituent alcohol and carboxylic acid. uit.no

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. In the presence of a strong acid catalyst and water, the ester hydrolyzes to form arachidyl alcohol and palmitoleic acid. The reaction is typically reversible and requires an excess of water to proceed to completion.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a strong base, such as sodium hydroxide (B78521) (NaOH), attacks the ester carbonyl. uit.noplos.org The reaction produces arachidyl alcohol and the salt of the fatty acid, sodium palmitoleate. uit.noplos.org This is a standard analytical technique for breaking down wax esters to determine their composition. nih.govbioone.org

Transesterification: This reaction involves the transformation of the ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. scielo.org.co For example, reacting arachidyl palmitoleate with methanol (B129727) (methanolysis) would produce methyl palmitoleate and arachidyl alcohol. Enzymatic transesterification using lipases is also a common method, particularly for the synthesis of specific wax esters under mild conditions. google.comnih.gov

| Reaction Type | Typical Reagents & Conditions | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ catalyst (e.g., H₂SO₄), heat | Arachidyl alcohol and Palmitoleic acid |

| Base-Catalyzed Hydrolysis (Saponification) | Strong base (e.g., NaOH or KOH), H₂O/alcohol solvent, heat | Arachidyl alcohol and a salt of Palmitoleic acid (soap) uit.no |

| Transesterification (Methanolysis) | Methanol (CH₃OH), acid or base catalyst (e.g., NaOCH₃) | Methyl palmitoleate and Arachidyl alcohol scielo.org.co |

Arachidyl Palmitoleate as a Substrate for Mechanistic Chemical Studies

While specific studies using arachidyl palmitoleate as a model substrate for mechanistic investigations are not prominent in the literature, its structure is representative of long-chain unsaturated wax esters. Simpler analogs, such as methyl oleate, are frequently employed to study the mechanisms of reactions relevant to oleochemistry. scielo.org.coconicet.gov.ar

The well-defined structure of arachidyl palmitoleate, with its single double bond and ester group, would make it a suitable substrate for investigating:

Catalyst Selectivity: In hydrogenation, it could be used to study the selectivity of catalysts for the C=C double bond versus the C=O ester bond. The reduction of the ester group to form two alcohols (arachidyl alcohol and hexadecenol) requires much harsher conditions or specialized catalytic systems compared to double bond hydrogenation. conicet.gov.artib.euacs.org

Reaction Kinetics: The rate of hydrolysis or transesterification could be studied to understand the steric effects of the long arachidyl chain compared to smaller alcohol esters.

Oxidation Mechanisms: It could serve as a substrate to explore the step-by-step mechanism of catalytic oxidative cleavage, helping to identify reaction intermediates and optimize conditions for producing valuable dicarboxylic acids. unibo.it

In one instance, arachidyl palmitoleate was identified as one of several lipid metabolites in a study developing a diagnostic model for drug toxicity, highlighting its presence in biological systems and potential relevance in metabolic studies. researchgate.netresearchgate.net

Biological Functions and Physiological Roles in Non Human Organisms and in Vitro Models

Ecological and Physiological Functions in Arthropods and Aquatic Organisms

In both terrestrial and aquatic environments, wax esters like arachidyl palmitoleate (B1233929) are vital for survival, serving functions related to physical barriers and energy metabolism. oup.comnih.gov

Cuticular Barrier Properties and Water Permeability Regulation

In many terrestrial arthropods, the cuticle is coated with a layer of lipids, including wax esters, which are essential for preventing water loss. oup.com The composition and physical state of these waxes are critical to their function as a waterproofing barrier. Saturated wax esters with long carbon chains, generally those with 30 or more carbons, have high melting points (above 50°C) and remain solid under physiological conditions, providing an effective barrier against desiccation. nih.gov

Buoyancy Regulation and Energy Reserve Mechanisms

In the marine environment, wax esters serve a dual purpose of energy storage and buoyancy control. nih.govvdoc.pub Many marine organisms, from copepods to larger fish, synthesize and store large quantities of wax esters. nih.govacs.org The physical state of these lipids—whether they are melted or solid—affects their density. Melted lipids are less dense than their solid counterparts, and organisms can modulate the composition of their wax esters to control their buoyancy in the water column. oup.com

The long carbon chain of arachidyl palmitoleate makes it an efficient molecule for energy storage. nih.gov The high proportion of carbon-hydrogen bonds in its structure allows for a high energy yield upon oxidation. For organisms like the boreal copepod Calanus finmarchicus, wax esters stored in a large oil sac are the primary energy reserve, built up during periods of high food availability to sustain them through periods of dormancy (diapause) and low food. acs.org

Cellular Localization and Membrane Integration Studies

While specific studies on the cellular localization of arachidyl palmitoleate are limited, the behavior of its constituent parts and related lipids provides insight. Fatty acids and lipids are integral to cellular membranes and are involved in various signaling pathways. Enzymes involved in lipid metabolism are often localized to specific organelles, such as the endoplasmic reticulum (ER), which is a major site of lipid synthesis. researchgate.net

Peripheral membrane proteins, for instance, utilize structural motifs like amphipathic helices to interact with and bind to the membrane bilayer, allowing them to access and modify membrane-embedded lipids. nih.gov The synthesis and modification of lipids like palmitoleate occur in specific cellular compartments, highlighting the importance of compartmentalization in regulating lipid metabolism and signaling. nih.govmdpi.com Studies on the localization of enzymes that hydrate (B1144303) unsaturated fatty acids show their association with the cell membrane, where they can access their substrates. nih.gov

Modulation of Enzyme Activity by Related Lipid Species

The components of arachidyl palmitoleate, particularly palmitoleate, can influence the activity of various metabolic enzymes.

Comparative Analysis of Palmitoleate and Arachidyl Palmitoleate Effects on Metabolic Enzymes (e.g., Lactate (B86563) Dehydrogenase, Malate (B86768) Dehydrogenase)

Studies on the interaction between palmitoleate and key metabolic enzymes have demonstrated its inhibitory effects. Palmitoleate has been shown to inhibit enzymes such as lactate dehydrogenase (LDH) and malate dehydrogenase (MDH), which are crucial for fundamental metabolic pathways. nih.gov A kinetic analysis revealed that palmitoleate acts as a denaturant for these enzymes. nih.gov In contrast, enzymes like alcohol dehydrogenase and alkaline phosphatase were found to be insensitive to the action of palmitoleate. nih.gov

While direct comparative studies on the effects of arachidyl palmitoleate are not extensively documented, the inhibitory action of its palmitoleate moiety suggests a potential for similar, though likely modified, interactions. The larger, more hydrophobic arachidyl group could influence how the molecule interacts with the enzyme's structure, potentially altering the degree or nature of the inhibition.

| Enzyme | Effect of Palmitoleate |

| Lactate Dehydrogenase (LDH) | Inhibited |

| Malate Dehydrogenase (MDH) | Inhibited |

| Isocitrate Dehydrogenase (ICDH) | Inhibited |

| Glucose-6-Phosphate Dehydrogenase (G6P-DH) | Inhibited |

| Alcohol Dehydrogenase (ADH) | Not sensitive |

| Alkaline Phosphatase | Not sensitive |

Table based on data from a study on enzyme-palmitoleate interaction. nih.gov

Involvement in Lipid Signaling and Metabolic Regulation

Lipids are not merely structural components or energy stores; they are also critical signaling molecules that regulate a wide array of metabolic processes. Palmitoleate, a component of arachidyl palmitoleate, has been identified as a "lipokine," a lipid hormone that can communicate between different organs to regulate systemic metabolism. nih.govwikipedia.org

Lipokine-like Actions of Palmitoleate (parent acid) in Animal and Cellular Models

Palmitoleate (C16:1n7) has been identified as a lipokine—a lipid hormone secreted by adipose tissue that communicates with distant organs to regulate systemic metabolism. nih.govbalsinde.org This concept emerged from studies on mice deficient in fatty acid-binding proteins (aP2 and mal1, also known as FABP4 and FABP5), which, despite obesity, exhibited enhanced insulin (B600854) sensitivity. nih.govdiabetesjournals.org Systemic lipid profiling of these animals revealed that palmitoleate was a key lipid that was significantly elevated and linked to these beneficial metabolic effects. diabetesjournals.orgnih.gov

As a lipokine, palmitoleate acts as a messenger between different tissues, particularly between adipose tissue, the liver, and skeletal muscle. nih.govnih.gov Research in animal models has demonstrated that adipose-derived palmitoleate strongly stimulates insulin action in muscle and suppresses the accumulation of fat in the liver (hepatosteatosis). nih.govnih.gov In C2C12 myotubes, an in vitro model for skeletal muscle, treatment with palmitoleate enhanced insulin-stimulated signaling pathways. mdpi.com This endocrine-like function highlights a sophisticated communication network where adipose tissue uses specific lipids to coordinate whole-body metabolic homeostasis. nih.govnih.gov The unique biological actions of palmitoleate have led to the concept of it serving as a lipid hormone that orchestrates metabolic responses between tissues. balsinde.orgnih.gov

Impact on Adipose Tissue Metabolism and Lipid Homeostasis

In other studies using obese mice, palmitoleate promoted a significant increase in both the esterification of triglycerides (the process of storing fatty acids) by 80% and fatty acid oxidation (the process of burning fatty acids for energy) by 70% in subcutaneous adipose tissue. frontiersin.org Furthermore, in vitro studies using 3T3-L1 pre-adipocytes showed that palmitoleate treatment increased cell proliferation and differentiation, suggesting it promotes the creation of new, functional fat cells (adipogenesis). mdpi.com This was supported by the increased expression of key adipogenic genes such as Cebpa, Pparg, and Perilipin. mdpi.com By acting in an autocrine fashion, secreted palmitoleate can stimulate lipolysis in white adipose tissue through the activation of adipose tissue triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). mdpi.com

| Model System | Key Findings on Adipose Tissue and Lipid Homeostasis | Reference |

| Diet-Induced Obese Mice | Trans-palmitoleate supplementation prevented weight gain and reduced visceral fat mass and adipocyte size. | nih.govcambridge.org |

| Obese Mice (HFD) | Palmitoleate increased triglyceride esterification by 80% and fatty acid oxidation by 70% in subcutaneous fat. | frontiersin.org |

| 3T3-L1 Cells (in vitro) | Palmitoleate increased pre-adipocyte proliferation and differentiation. | mdpi.com |

| White Adipose Tissue (in vivo) | Palmitoleate stimulates lipolysis via activation of ATGL and HSL. | mdpi.com |

Attenuation of Inflammatory Pathways in Preclinical Models

Palmitoleate has demonstrated consistent anti-inflammatory effects across various preclinical models. In low-density lipoprotein receptor-deficient (LDLR-KO) mice fed a Western diet, dietary palmitoleate was associated with the down-regulation of key pro-inflammatory genes, including Interleukin-1β (Il-1β) and Tumor necrosis factor-α (Tnfα). nih.govnih.gov This suggests a direct modulatory effect on inflammatory signaling at the genetic level.

In vitro studies have further elucidated these mechanisms. Palmitoleate has been shown to suppress inflammation in macrophages and human endothelial cells. nih.gov In cultured mouse primary hepatocytes and macrophage cell lines, palmitoleate treatment led to a significant decrease in the phosphorylation of NF-κB, a central regulator of inflammatory responses, and reduced the expression of inflammatory cytokines like TNF-α and IL-6. plos.orgtandfonline.com Research in bone marrow-derived macrophages from high-fat-fed mice showed that palmitoleate could reverse the pro-inflammatory state of these immune cells through an AMP-activated protein kinase (AMPK)-dependent mechanism. nih.gov This evidence points to palmitoleate's ability to actively resolve inflammation in metabolically active tissues. nih.govnih.gov

| Model System | Key Anti-inflammatory Findings | Reference |

| LDLR-KO Mice | Down-regulation of pro-inflammatory genes Il-1β and Tnfα. | nih.govnih.gov |

| Mouse Hepatocytes & Macrophages (in vitro) | Decreased phosphorylation of NF-κB and expression of TNF-α and IL-6. | plos.org |

| Bone Marrow-Derived Macrophages (in vitro) | Reversed pro-inflammatory polarization via an AMPK-dependent mechanism. | nih.gov |

| Mouse Models | Reduced macrophage infiltration in liver and adipose tissue. | researchgate.net |

| Human Endothelial Cells (in vitro) | Suppressed inflammation. | nih.gov |

Role in Atherosclerosis Progression in Animal Models

Studies in animal models of atherosclerosis have revealed a protective role for palmitoleate. In LDL receptor knock-out (LDLR-KO) mice, a model that readily develops atherosclerosis, supplementing a Western diet with palmitoleate reduced the atherosclerotic plaque area by approximately 45% compared to control groups. nih.govnih.gov This significant reduction in plaque burden was accompanied by beneficial changes in lipid profiles, including an approximate 40% decrease in plasma triglycerides. nih.govnih.gov

The mechanisms underlying this atheroprotective effect involve both metabolic and anti-inflammatory actions within the plaque itself. Palmitoleate supplementation was found to prevent endoplasmic reticulum (ER) stress in macrophages and block lipid-induced activation of the inflammasome, a key inflammatory complex implicated in atherosclerosis. researchgate.netmdpi.com In ApoE-deficient mice, another model for atherosclerosis, dietary palmitoleate also helped reduce atherosclerotic lesions. balsinde.orgmdpi.com Chronic supplementation in hyperlipidemic mice led to a marked reduction in plaque macrophages, indicating that palmitoleate can limit the inflammatory cell content of atherosclerotic lesions and thereby slow disease progression. researchgate.net

| Animal Model | Key Findings on Atherosclerosis | Reference |

| LDLR-KO Mice | Reduced atherosclerotic plaque area by ~45%. | nih.govnih.gov |

| LDLR-KO Mice | Decreased plasma triglycerides by ~40%. | nih.govnih.gov |

| Hyperlipidemic Mice | Prevented macrophage ER stress and inflammasome activation. | researchgate.net |

| ApoE-/- and LDLR-/- Mice | Supplementation helped reduce atherosclerotic lesions. | balsinde.orgmdpi.com |

| Hyperlipidemic Mice | Caused a marked reduction in macrophages within the plaque. | researchgate.net |

Advanced Analytical Strategies and Lipidomics Profiling

Chromatographic-Mass Spectrometric Techniques for Quantitative and Qualitative Analysis

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of complex lipid mixtures, offering both high-resolution separation and sensitive detection. These methods are indispensable for the profiling and quantification of wax esters such as arachidyl palmitoleate (B1233929).

Gas Chromatography-Mass Spectrometry (GC-MS) for Wax Ester Profiling and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the profiling of wax esters following certain preparations. arvojournals.orgresearchgate.net For instance, the analysis of wax esters in various commercial waxes has been successfully performed using high-temperature GC-MS. nih.gov This methodology allows for the separation and identification of individual wax ester species based on their retention times and mass spectra. arvojournals.orgresearchgate.net

In the context of arachidyl palmitoleate, which is a 36-carbon wax ester, GC-MS can be used to confirm its structure and purity. nih.gov The identification is based on the chain lengths and degrees of unsaturation of its constituent fatty alcohol (arachidyl alcohol, C20:0) and fatty acid (palmitoleic acid, C16:1). nih.gov The electron ionization (EI) mass spectra of wax esters typically show characteristic fragment ions that aid in their identification. arvojournals.orgresearchgate.net For example, the analysis of wax ester fractions from olive and sunflower oils by GC-MS revealed detailed compositional information. researchgate.net While direct analysis of very long-chain wax esters can be challenging due to their low volatility, methods using high-temperature capillary columns and appropriate temperature programming have proven effective. arvojournals.orgnih.gov

A study on the analysis of wax esters in gum bases utilized a high-temperature GC/MS method with a DB-1HT fused-silica capillary column. The injector and detector were set at 390°C, and the column temperature was programmed to ramp up to 390°C to elute the long-chain wax esters. nih.gov Such high-temperature capabilities are essential for the analysis of compounds like arachidyl palmitoleate.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) in Metabolomic Applications

Ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) has become a dominant platform in metabolomics and lipidomics due to its high separation efficiency, sensitivity, and broad coverage of metabolites. nih.govagriculturejournals.czimtm.cz This technique is particularly valuable for the analysis of less volatile and thermally labile lipids that are not amenable to GC-MS without derivatization. researchgate.net UHPLC-MS allows for the separation of complex lipid mixtures, including various wax ester species, prior to their detection by the mass spectrometer. allumiqs.com

In metabolomic studies, UHPLC-MS has been employed to identify and quantify thousands of lipid species in various biological samples. nih.govfrontiersin.org For instance, a study investigating the effects of tacrolimus (B1663567) in kidney transplant recipients identified arachidyl palmitoleate (C36:1) as one of the significant metabolites using UHPLC-MS. nih.govresearchgate.netmdpi.com The use of reversed-phase chromatography is common for separating lipids based on their hydrophobicity. nih.gov The high-resolution mass spectrometry (HRMS) component, often a time-of-flight (TOF) or Orbitrap analyzer, provides accurate mass measurements, which are crucial for the confident identification of lipids like arachidyl palmitoleate. agriculturejournals.cznih.gov

The analytical workflow typically involves sample preparation to extract lipids, followed by UHPLC separation and MS detection. mdpi.com Data processing software is then used to align chromatograms, detect peaks, and identify compounds by matching their mass-to-charge ratios and retention times to databases or standards. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information about molecules. nih.govaocs.org Both ¹H and ¹³C NMR are invaluable for the structural elucidation of lipids, including wax esters like arachidyl palmitoleate. aocs.orgresearchgate.net

¹H NMR spectroscopy provides information on the different types of protons in a molecule. For arachidyl palmitoleate, specific signals would correspond to the protons in the fatty alcohol and fatty acid chains, such as the methyl (CH₃), methylene (B1212753) (CH₂), and olefinic (=CH) protons. magritek.comhmdb.ca For example, the signals for the olefinic protons of the palmitoleate moiety would appear in a distinct region of the spectrum. magritek.com

¹³C NMR spectroscopy offers a wider chemical shift range and provides information on the carbon skeleton of the molecule. magritek.comuc.pt Each carbon atom in the arachidyl and palmitoleate chains would give a distinct signal, allowing for unambiguous structural confirmation. nih.govmdpi.com The chemical shifts of the carbonyl carbon of the ester group, the carbons of the double bond in the palmitoleate moiety, and the carbons adjacent to the ester oxygen are particularly diagnostic. aocs.org Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to correlate proton and carbon signals, further aiding in the complete structural assignment. magritek.commdpi.com

While NMR is generally less sensitive than mass spectrometry, it is highly quantitative and reproducible, making it a powerful complementary technique for lipid analysis. researchgate.net

Application of Arachidyl Palmitoleate in Standardized Lipidomics Workflows

The standardization of lipidomics workflows is crucial for ensuring the comparability and reliability of data across different studies and laboratories. lipidomicstandards.orgnist.gov This involves the use of standardized protocols for sample preparation, data acquisition, and data processing. nih.govacs.org In this context, well-characterized lipid standards play a critical role.

Arachidyl palmitoleate, as a specific wax ester, can be used as an internal or external standard in targeted lipidomics studies. Its inclusion in a standard mixture allows for the accurate quantification of other wax esters in a sample. For example, in a study using a custom-made neutral lipid standard for HPTLC, lipids with fatty acid moieties common in the organism of interest were chosen to ensure accurate quantification. microbialcell.com Similarly, arachidyl palmitoleate could be included in a panel of standards for the quantification of long-chain wax esters.

Standardized lipidomics workflows, such as those being developed by the Lipidomics Standards Initiative (LSI), aim to provide guidelines for all stages of a lipidomics experiment. lipidomicstandards.org The use of reference materials and participation in inter-laboratory comparison studies are also important aspects of standardization. nist.govacs.org

Computational and Statistical Methodologies in Lipidomic Data Interpretation

The large and complex datasets generated by modern lipidomics platforms necessitate the use of sophisticated computational and statistical methods for data interpretation. researchgate.net These tools are essential for identifying meaningful patterns and potential biomarkers from the vast amount of data. oup.com

Integration of Machine Learning for Biomarker Discovery (e.g., in animal models)

Machine learning (ML) algorithms are increasingly being applied to lipidomics data to identify potential biomarkers associated with various physiological or pathological states. nih.govnih.govacs.org These methods can handle the high dimensionality and complexity of lipidomics data and can uncover patterns that may not be apparent with traditional statistical approaches. mdpi.comjci.org

In animal models, untargeted lipidomics coupled with ML has been used to study disease progression and identify potential biomarkers. nih.govacs.org For example, a study on a mouse model of ovarian cancer used ML to analyze the serum lipidome and identify lipid signatures associated with disease evolution. nih.govacs.org In a clinical context, a study on kidney transplant recipients used ML algorithms to analyze the serum lipidomic profile, which included arachidyl palmitoleate, to evaluate tacrolimus exposure and toxicity. nih.govresearchgate.netmdpi.com The study found that a panel of five lipid metabolites, including arachidyl palmitoleate, could accurately classify patients with high and low tacrolinemia. researchgate.netmdpi.com

Commonly used ML algorithms in lipidomics include Principal Component Analysis (PCA) for unsupervised data exploration, and supervised methods like Random Forest, Support Vector Machines (SVM), and Naïve Bayes for classification and feature selection. acs.org These approaches can help to identify a select number of lipids, such as arachidyl palmitoleate, that are most predictive of a particular outcome, paving the way for the development of new diagnostic and prognostic tools. jci.org

Multivariate Statistical Analysis of Lipid Species Abundance

In lipidomics, the complexity and volume of data generated from techniques like mass spectrometry necessitate the use of advanced statistical methods for interpretation. Multivariate statistical analysis is crucial for discerning patterns and identifying significant changes in lipid profiles among different experimental groups. waters.comresearchgate.net These methods can simultaneously analyze multiple variables (lipid species), making them ideal for untargeted lipidomics studies where the concentrations of hundreds or thousands of lipids are measured. waters.com Common multivariate techniques include principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA), which are used to visualize group differences and identify the lipids that contribute most to this separation. researchgate.netmoldiscovery.com

Detailed Research Findings

A notable application of multivariate statistical analysis in lipidomics involving arachidyl palmitoleate is found in a study evaluating tacrolimus exposure and toxicity in kidney transplant recipients. mdpi.comnih.gov Tacrolimus is an immunosuppressive drug with a narrow therapeutic window, and monitoring its levels is critical to prevent toxicity. mdpi.com This research aimed to identify serum metabolites that correlate with high or low levels of tacrolinemia using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC–MS) and machine learning algorithms. mdpi.com

In the study, researchers analyzed the serum lipidomic profiles of 42 kidney transplant patients, divided into a high-tacrolinemia group (H-TAC, >8 ng/mL, n=19) and a low-tacrolinemia group (L-TAC, <5 ng/mL, n=23). mdpi.comresearchgate.net Out of 336 identified metabolites, a panel of five lipids was found to be significantly associated with out-of-range tacrolimus levels. mdpi.comnih.gov Arachidyl palmitoleate (C36:1) was one of these five key metabolites. mdpi.comnih.gov

The study employed several machine learning algorithms—a sophisticated form of multivariate analysis—to classify patients based on their lipid profiles. The algorithms used were Naïve Bayes, logistic regression, and Random Forest. mdpi.comresearchgate.net When using the five identified lipid metabolites, including arachidyl palmitoleate, these models demonstrated excellent classification accuracy between the high and low tacrolimus groups. mdpi.com The Naïve Bayes model yielded the highest classification accuracy. mdpi.comnih.gov

The results indicated that specific lipid species, including arachidyl palmitoleate, could serve as potential biomarkers for diagnosing tacrolimus toxicity, offering a non-invasive alternative to graft biopsy. mdpi.com The study presented violin plots showing the distribution of UHPLC-MS counts for arachidyl palmitoleate, which were higher in the high-tacrolinemia group. mdpi.comresearchgate.net

The table below summarizes the classification performance of the machine learning models based on the five significant lipid metabolites.

Table 1: Performance of Supervised Classification Algorithms Using Five Lipid Metabolites Data sourced from a study on tacrolimus toxicity in kidney transplant recipients. mdpi.comnih.gov

| Algorithm | AUC (Area Under the Curve) | CA (Classification Accuracy) | F1 Score | Precision | Recall (Sensitivity) |

|---|---|---|---|---|---|

| Naïve Bayes | 0.799 | 0.756 | 0.771 | 0.759 | 0.783 |

| Logistic Regression | 0.730 | 0.690 | 0.714 | 0.696 | 0.739 |

| Random Forest | 0.699 | 0.667 | 0.692 | 0.667 | 0.739 |

Further analysis combining the five lipid metabolites with serum magnesium (Mg²⁺) and uric acid levels improved the classification accuracy of the Naïve Bayes model, as shown in the following table.

Table 2: Performance of Naïve Bayes Model with Combined Biomarkers Data sourced from a study on tacrolimus toxicity in kidney transplant recipients. mdpi.comresearchgate.net

| Biomarker Set | AUC (Area Under the Curve) |

|---|---|

| Magnesium (Mg²⁺) | 0.699 |

| Uric Acid | 0.741 |

| Five Metabolites | 0.799 |

| Five Metabolites + Mg²⁺ + Uric Acid | 0.810 |

These findings underscore the power of multivariate statistical analysis in lipidomics to identify subtle but significant changes in lipid abundance and establish panels of biomarkers for clinical applications. mdpi.com

Experimental Design Considerations and Methodological Advancements in Arachidyl Palmitoleate Research

Design of In Vitro Systems for Cellular and Molecular Studies

In vitro systems are fundamental for dissecting the cellular and molecular effects of arachidyl palmitoleate (B1233929), allowing researchers to study its impact in a controlled environment, free from the systemic complexities of a whole organism. The design of these systems often involves the use of specific cell lines, metabolic labeling techniques, and molecular biology tools to elucidate biochemical pathways and cellular responses. nih.govnih.gov

A primary in vitro approach involves the use of cultured cells to assess the influence of fatty acids and their esters on cellular health and function. For instance, studies on related lipid molecules provide a methodological blueprint. Research has utilized microglial cell lines, such as BV-2, to examine the protective effects of monounsaturated fatty acids like palmitoleate against cellular damage induced by saturated fatty acids. plos.org In such a model, experimental readouts include cell viability assays (e.g., MTT or LDH release assays), immunofluorescence staining to observe cellular changes like lipid droplet accumulation, and western blotting to probe pathways related to apoptosis and cellular stress. plos.org

Human liver-derived cell lines, such as HepG2, are another cornerstone for in vitro lipid research. galmedpharma.com These cells are instrumental in studying processes like de novo fatty acid synthesis, which can be measured by tracking the incorporation of radiolabeled precursors like [14C] acetate (B1210297) into cellular lipids. galmedpharma.com This methodology could be adapted to investigate how exogenous arachidyl palmitoleate or its constituent parts influence endogenous lipid synthesis and storage. Furthermore, engineered yeast systems, particularly Saccharomyces cerevisiae, have been developed for the heterologous production of specific wax esters, including those similar in structure to arachidyl palmitoleate. chalmers.se These microbial platforms are powerful tools for molecular studies, enabling the investigation of the enzymatic machinery, such as fatty acyl-CoA reductases (FARs) and wax synthases (WSs), responsible for wax ester synthesis. chalmers.se

The table below summarizes various in vitro systems applicable to the study of arachidyl palmitoleate, based on methodologies used for similar lipid molecules.

| In Vitro System | Cell/Organism Line | Experimental Purpose | Key Methodologies | Relevant Findings for Lipid Research |

| Microglial Model | BV-2 Cells | Investigating neuroprotective and anti-inflammatory effects. | Cell Viability Assays (MTT, LDH), Immunofluorescence, Western Blotting. | Palmitoleic acid protects microglia from palmitic acid-induced cell death by inhibiting pyroptosis and ER stress. plos.org |

| Hepatocyte Model | HepG2 Cells | Studying lipid metabolism, synthesis, and accumulation. | [14C] Acetate Incorporation, Lipid Extraction & Chromatography. | Used to measure de-novo fatty acid synthesis and the metabolic effects of fatty acid-bile acid conjugates. galmedpharma.com |

| Cholangiocyte Model | H69 Cells | Examining effects on cell signaling pathways in biliary cells. | PPAR Activity Assays, RNA Sequencing. | A related compound, Aramchol, was shown to modulate TGFβ signaling and PPAR activity. biorxiv.org |

| Microbial Production | Saccharomyces cerevisiae | Elucidating biosynthetic pathways and producing specific wax esters. | Metabolic Engineering, GC-MS Analysis of Lipids. | Engineered yeast can produce jojoba-like wax esters by expressing plant-derived enzymes. chalmers.se |

Implementation of Animal Models for In Vivo Functional Characterization

To understand the physiological and pathophysiological roles of arachidyl palmitoleate within a complex biological system, researchers rely on animal models. These in vivo studies are crucial for characterizing how the compound affects organ function, metabolic homeostasis, and disease progression. The selection of an appropriate animal model is critical and often depends on the specific research question. nih.gov

Rodent models, particularly mice and rats, are widely used in lipid research due to their genetic tractability and well-characterized physiology. nih.gov For instance, to study the role of lipid-modulating compounds in metabolic diseases like nonalcoholic steatohepatitis (NASH), researchers employ models such as C57BL/6 mice fed a high-fat diet (HFD) or specialized diets like the 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) diet to induce liver injury and fibrosis. galmedpharma.combiorxiv.org In these models, a test compound, such as the arachidic acid-containing conjugate Aramchol, can be administered to assess its efficacy in mitigating disease features like steatosis, inflammation, and fibrosis. galmedpharma.comnatap.org Analysis in these models typically involves histological examination of liver tissue, quantification of liver lipids via extraction and chromatography, and measurement of serum biomarkers. galmedpharma.com

Genetically modified animal models are also invaluable. Mice with specific gene knockouts, such as those for the LDL receptor (Ldlr-/-) or Apolipoprotein E (ApoE-/-), are standard models for studying dyslipidemia and atherosclerosis. nih.gov Investigating the lipid profile, including levels of wax esters like arachidyl palmitoleate, in these models could reveal its potential involvement in cardiovascular health. A human study identified arachidyl palmitoleate as one of five lipid metabolites that, in combination with other markers, could help diagnose tacrolimus (B1663567) toxicity in kidney transplant recipients, suggesting a potential role in metabolic or toxicological pathways that could be further explored in relevant animal models. mdpi.comresearchgate.net

The following table outlines representative animal models that could be adapted for the functional characterization of arachidyl palmitoleate.

| Animal Model | Induction Method | Compound Type Studied | Primary Organ/System of Interest | Key Outcomes Measured |

| C57BL/6 Mouse | High-Fat Diet (HFD) | Fatty Acid-Bile Acid Conjugate (Aramchol) | Liver (NASH model) | Liver triglycerides, steatosis score, fibrosis, inflammation. galmedpharma.comnatap.org |

| Mdr2-/- Mouse | Genetic Knockout | Fatty Acid-Bile Acid Conjugate (Aramchol) | Liver (Biliary Fibrosis model) | Liver fibrosis, inflammation, PPARα/γ activity. biorxiv.org |

| DDC-Fed Mouse | Chemical-Induced Diet | Fatty Acid-Bile Acid Conjugate (Aramchol) | Liver (Biliary Fibrosis model) | Liver fibrosis, inflammation. biorxiv.org |

| Zucker Rat (fa/fa) | Genetic Mutation | N/A (Model of obesity and insulin (B600854) resistance) | Systemic Metabolism | Obesity, insulin resistance, hyperglycemia. nih.gov |

| CB6F1 Mouse | Natural Aging | Endogenous Lipids | Adipose Tissue | Age-associated changes in adipocyte architecture and lipid profiles. d-nb.info |

A critical consideration when using animal models is the existence of species-specific differences in lipid metabolism and profiles (lipidomics), which can significantly influence experimental outcomes and their translatability to human biology. nih.gov The lipid composition of tissues can vary substantially between species, affecting how an exogenous compound like arachidyl palmitoleate is processed, stored, and utilized.

For example, comparisons between rodent models have revealed important distinctions; C57BL/6 mice on certain diets may exhibit more pronounced inflammatory damage and lipid peroxidation, whereas male rats might show more severe steatosis. nih.gov Non-human primates, such as rhesus and bonnet monkeys, are also used in metabolic research due to their closer physiological and genetic similarity to humans. nih.gov Even between these closely related primate species, differences are observed, with bonnet monkeys reportedly developing more severe steatosis than rhesus monkeys under certain conditions. nih.gov

These variations underscore the importance of careful model selection and the potential need to use multiple species to validate findings. When studying a specific lipid like arachidyl palmitoleate, it is crucial to first characterize its endogenous presence and metabolism in the chosen animal model to ensure its relevance to the biological question at hand. The lipidomic profile of peri-gonadal adipose tissue, for instance, has been shown to change significantly with reproductive age even within a single mouse strain (CB6F1), highlighting that factors beyond species, such as age and genetic background, also drive lipidomic variation. d-nb.info Therefore, interpreting data from animal studies requires a nuanced understanding of the model's inherent lipid biology.

Future Perspectives and Emerging Research Directions

Elucidating the Specific Biological Functions of Wax Ester Isomers

A significant challenge in lipid research has been the differentiation of the biological roles of closely related wax ester isomers. nih.gov Wax esters can be present in highly complex mixtures of isomers, which complicates the attribution of specific functions to any single molecular species. nih.gov The biological significance of the observed differences in wax ester composition among various species is still not fully understood. nih.gov

The functional properties of wax esters are intrinsically linked to their physical characteristics, such as their melting temperature (Tm). nih.gov Research has demonstrated that the structure of a wax ester, including the chain lengths of its fatty acid and fatty alcohol components, the position of the ester bond, and the presence and location of double bonds, significantly influences its melting point. nih.govoup.com For instance, "symmetric" wax esters, where the acid and alcohol moieties have similar chain lengths, exhibit higher melting points compared to their asymmetric counterparts. nih.gov The introduction of a double bond can dramatically decrease the melting temperature; for example, inserting a single cis-9 double bond in a C18-C18 wax ester can lower its Tm by as much as 30°C. bioone.org Furthermore, the position of this double bond, whether in the fatty acid or the fatty alcohol chain, also affects the melting point, albeit to a lesser extent. oup.combioone.org

These physical differences have direct biological consequences. In terrestrial arthropods, wax esters on the cuticle serve as a waterproofing barrier, a function that is more effective when the lipids are in a solid state. nih.govresearchgate.net Therefore, the specific isomeric composition of cuticular waxes, which dictates their melting temperature, is critical for an insect's water balance. nih.gov In contrast, marine organisms that utilize wax esters for buoyancy benefit from these lipids being in a more fluid state at physiological temperatures. nih.gov

While these studies provide a framework for understanding the structure-function relationship of wax esters in general, specific research into the biological functions of arachidyl palmitoleate (B1233929) (20:0-16:1) and its isomers is still nascent. One study identified arachidyl palmitoleate as one of five lipid metabolites in a panel used in machine learning algorithms to evaluate tacrolimus (B1663567) exposure and toxicity in kidney transplant recipients, suggesting a potential role as a biomarker in this context. mdpi.com However, the precise physiological role of arachidyl palmitoleate in this or other biological systems remains to be elucidated. Future research will need to move beyond correlational studies to investigate the direct molecular interactions and pathway modulations of specific wax ester isomers like arachidyl palmitoleate.

Advancements in High-Throughput Omics Technologies for Complex Lipid Analysis

The inherent complexity of the lipidome, with its vast number of structurally similar isomers, has historically posed a significant analytical challenge. nih.govnih.gov Traditional methods often involved the saponification (hydrolysis) of wax esters to analyze their constituent fatty acids and alcohols, resulting in the loss of information about the original molecular species. nih.govspectroscopyonline.com However, the advent of high-throughput "omics" technologies, particularly advanced mass spectrometry (MS) techniques, is revolutionizing the analysis of complex lipids, including wax esters. nih.gov

Modern lipidomics platforms, integrating techniques like high-performance liquid chromatography (HPLC) with high-resolution mass spectrometry (HR-MS), enable the direct analysis of intact wax esters from complex biological samples. spectroscopyonline.comresearchgate.net Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been successfully applied to the analysis of wax esters. researchgate.netnih.gov ESI, being a "soft" ionization technique, is particularly advantageous as it minimizes in-source fragmentation, allowing for more reliable quantification and simultaneous detection of various intact lipid classes. nih.gov

A significant breakthrough in the analysis of unsaturated wax esters is the use of tandem mass spectrometry (MS/MS). This technique allows for the fragmentation of selected precursor ions, providing structural information, including the chain lengths of the fatty acid and alcohol components and the location of double bonds. spectroscopyonline.comacs.org For example, HPLC coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS) has been shown to effectively identify wax ester isomers. spectroscopyonline.com Furthermore, methods utilizing the fragmentation of acetonitrile-related adducts in APCI-MS/MS have been developed to precisely locate double bonds within the fatty acid or fatty alcohol chains of wax esters. acs.org

These advancements are enabling more comprehensive and high-throughput lipidomic analyses. a-star.edu.sg For instance, ultrahigh-performance supercritical fluid chromatography-mass spectrometry (UHPSFC-MS) and nano-LC/ESI HR-MS are being employed to achieve high-sensitivity lipidomics, even at the single-cell level. nih.govethz.ch These technologies not only allow for the identification and quantification of a wider range of lipid species, including various wax esters, but also provide the means to differentiate and quantify isomers within complex mixtures. nih.govnih.gov

The table below summarizes some of the advanced mass spectrometry techniques used for the analysis of wax esters.

| Technology | Application in Wax Ester Analysis | Key Advantages |

| GC-MS | Identification and quantification of wax ester isomers based on retention times and mass spectra. nih.gov | Provides information on chain length and unsaturation. nih.gov |

| HPLC-QTOF-MS | Direct analysis of intact wax esters and their isomers in complex mixtures. spectroscopyonline.com | High resolution and mass accuracy for confident identification. spectroscopyonline.com |

| APCI-MS/MS | Localization of double bonds in unsaturated wax esters. acs.org | Provides detailed structural elucidation of isomers. acs.org |

| ESI-MS/MS | Identification and quantification of intact wax esters with minimal fragmentation. nih.gov | "Soft" ionization allows for reliable quantification of molecular species. nih.gov |

| UHPSFC-MS | High-throughput and comprehensive lipidomic analysis. nih.gov | Enables rapid separation and analysis of diverse lipid classes. |

| Nano-LC/ESI HR-MS | High-sensitivity lipidomics of microscale samples, including single cells. ethz.ch | Allows for the study of lipid heterogeneity in biological systems. ethz.ch |

These technological strides are crucial for future research aimed at understanding the specific roles of wax esters like arachidyl palmitoleate. By enabling the precise identification and quantification of individual molecular species in various biological contexts, these methods will facilitate the correlation of specific isomers with physiological or pathological states, paving the way for a deeper understanding of their functions.

Systems Biology Approaches to Wax Ester Dynamics and Intermediary Metabolism

Understanding the intricate network of biochemical reactions that govern the synthesis, degradation, and transport of lipids requires a holistic perspective. Systems biology, which integrates experimental data with computational modeling, offers a powerful framework for studying the dynamics of lipid metabolism. wikipedia.org This approach is particularly valuable for unraveling the complexities of wax ester metabolism and its connections to other metabolic pathways. plos.orgbiorxiv.org

Metabolic modeling, a key tool in systems biology, allows for the in-silico simulation of metabolic networks. plos.org By constructing genome-scale metabolic models (GEMs), researchers can predict metabolic fluxes—the rates of metabolic reactions—under different conditions. biorxiv.org This can provide insights into how cells allocate resources towards the production of various molecules, including wax esters. For example, metabolic modeling has been applied to study wax ester production in the bacterium Acinetobacter baylyi and to engineer microbial systems for the enhanced synthesis of wax esters. iastate.edu

A challenge in modeling the metabolism of organisms like microalgae, which exhibit dynamic changes in response to environmental cues such as light/dark cycles, is the assumption of balanced growth. plos.org To address this, new dynamic metabolic modeling frameworks are being developed that can handle non-balanced growth conditions and predict the accumulation of intracellular metabolites, such as lipids and carbohydrates. plos.org These models can split the metabolic network into interconnected sub-networks, allowing for a more accurate representation of dynamic metabolic processes. plos.org

The integration of multi-omics data—such as genomics, transcriptomics, proteomics, and lipidomics—into these models further enhances their predictive power. nih.gov By combining information on gene expression, protein levels, and lipid profiles, researchers can build more comprehensive models of cellular metabolism and its regulation. biorxiv.org This integrated approach can help to identify key enzymes and regulatory points in wax ester biosynthesis and to understand how wax ester metabolism is coordinated with other cellular processes.

The biosynthesis of wax esters involves two key enzymatic steps: the reduction of a fatty acyl-CoA to a fatty alcohol by a fatty acyl-CoA reductase (FAR), and the subsequent esterification of this alcohol with another fatty acyl-CoA by a wax synthase (WS). oup.comnih.gov Systems biology approaches can be used to model this pathway and its interaction with the broader metabolic network, including fatty acid synthesis and degradation.

Future research in this area will likely focus on developing more sophisticated and tissue-specific metabolic models to study wax ester dynamics in a variety of organisms, from microbes to mammals. These models, validated with high-throughput experimental data, will be instrumental in predicting how perturbations in the metabolic network—such as genetic mutations or environmental changes—affect wax ester profiles. This will not only advance our fundamental understanding of intermediary metabolism but also have practical applications in areas such as metabolic engineering for the production of valuable wax esters and understanding the role of these lipids in health and disease.

Q & A

Q. How should authors structure supplementary materials to enhance reproducibility of arachidyl palmitoleate research?

- Methodological Answer : Include raw NMR/Fourier-transform infrared (FTIR) spectra, HPLC chromatograms, and unprocessed microscopy images. Provide step-by-step protocols in machine-readable formats (e.g., electronic lab notebooks). Hyperlink supplementary files to main text figures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.